molecular formula C10H11NO8S2 B241547 Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate

Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate

Cat. No. B241547
M. Wt: 337.3 g/mol
InChI Key: HKKLFINOUBKXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate, commonly known as MNSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNSA is a sulfone ester that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of study.

Mechanism of Action

The mechanism of action of MNSA is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that MNSA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MNSA has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MNSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and the growth of cancer cells. Additionally, MNSA has been found to exhibit antibacterial activity, making it a potential candidate for use in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using MNSA in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for use in various fields of study. Additionally, MNSA has been found to exhibit a high degree of purity when synthesized using the appropriate methods. However, one limitation of using MNSA is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of MNSA. One potential area of research is the development of MNSA-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of MNSA and its potential applications in various fields of study. Finally, the potential toxicity of MNSA should be further investigated to determine its safety for use in various applications.

Synthesis Methods

MNSA can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 2-nitro-4-chloromethylbenzenesulfonic acid with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method has been found to yield MNSA with a high degree of purity.

Scientific Research Applications

MNSA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for use in various fields of study, including drug discovery and development, as well as in the study of various diseases and conditions.

properties

Product Name

Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate

Molecular Formula

C10H11NO8S2

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate

InChI

InChI=1S/C10H11NO8S2/c1-19-10(12)6-21(17,18)9-4-3-7(20(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3

InChI Key

HKKLFINOUBKXPO-UHFFFAOYSA-N

SMILES

COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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